molecular formula C19H23ClN2O B14399781 N-Benzyl-N-butyl-N'-(3-chloro-4-methylphenyl)urea CAS No. 88452-32-8

N-Benzyl-N-butyl-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B14399781
CAS No.: 88452-32-8
M. Wt: 330.8 g/mol
InChI Key: DQKVOIDAPGJUPB-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea is an organic compound with the molecular formula C19H23ClN2O It is a derivative of urea, featuring a benzyl group, a butyl group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of N-benzyl-N-butylamine with 3-chloro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea may involve large-scale batch or continuous processes. The reactants are typically fed into a reactor where the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-butyl-N’-(3-chlorophenyl)urea
  • N-Benzyl-N-butyl-N’-(4-methylphenyl)urea
  • N-Benzyl-N-butyl-N’-(3-chloro-4-methoxyphenyl)urea

Uniqueness

N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar urea derivatives.

Properties

CAS No.

88452-32-8

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-benzyl-1-butyl-3-(3-chloro-4-methylphenyl)urea

InChI

InChI=1S/C19H23ClN2O/c1-3-4-12-22(14-16-8-6-5-7-9-16)19(23)21-17-11-10-15(2)18(20)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23)

InChI Key

DQKVOIDAPGJUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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